

# Spectroscopic Profile of L-Histidinamide Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *H-His-NH<sub>2</sub>.2HCl*

Cat. No.: *B613043*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Histidinamide Dihydrochloride (H-His-NH<sub>2</sub>.2HCl), a derivative of the essential amino acid L-histidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed structural and analytical information on this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-His-NH<sub>2</sub>.2HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The NMR and IR data are based on typical values for the L-histidine core structure and may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data (D<sub>2</sub>O)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.7	Singlet	Imidazole C2-H
~7.4	Singlet	Imidazole C4-H
~4.1	Triplet	$\alpha$ -CH
~3.4	Doublet of doublets	$\beta$ -CH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (D<sub>2</sub>O)

Chemical Shift (ppm)	Assignment
~175	C=O (Amide)
~135	Imidazole C2
~130	Imidazole C5
~118	Imidazole C4
~55	$\alpha$ -CH
~28	$\beta$ -CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine and amide)
3150-3000	Medium	C-H stretch (imidazole ring)
~2900	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amine)
~1550	Medium	C=N stretch (imidazole ring), N-H bend (Amide II)
~1450	Medium	C-H bend (aliphatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>4</sub> O
Molecular Weight	227.09 g/mol
[M+H] <sup>+</sup> (Monoisotopic)	155.0876 m/z
[M+H] <sup>+</sup> (Average)	155.17 g/mol

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra of H-His-NH<sub>2</sub>·2HCl for structural elucidation.

Materials:

- H-His-NH<sub>2</sub>·2HCl sample
- Deuterium oxide (D<sub>2</sub>O)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH<sub>2</sub>·2HCl in 0.5-0.7 mL of D<sub>2</sub>O in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of D<sub>2</sub>O.
  - Shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
  - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at 4.79 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.

## FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of H-His-NH<sub>2</sub>·2HCl to identify functional groups.

Materials:

- H-His-NH<sub>2</sub>·2HCl sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press with pellet-making die
- FT-IR Spectrometer with a sample holder

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Dry the H-His-NH<sub>2</sub>·2HCl sample and KBr powder to remove any moisture.
  - Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
  - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .  
Co-add 16-32 scans to improve the signal-to-noise ratio.

- Data Processing:
  - Perform a background subtraction.
  - Identify and label the major absorption bands.

## Mass Spectrometry

Objective: To determine the mass-to-charge ratio of H-His-NH<sub>2</sub>·2HCl.

Materials:

- H-His-NH<sub>2</sub>·2HCl sample
- Methanol or water (HPLC grade)
- Formic acid (for ESI)
- Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

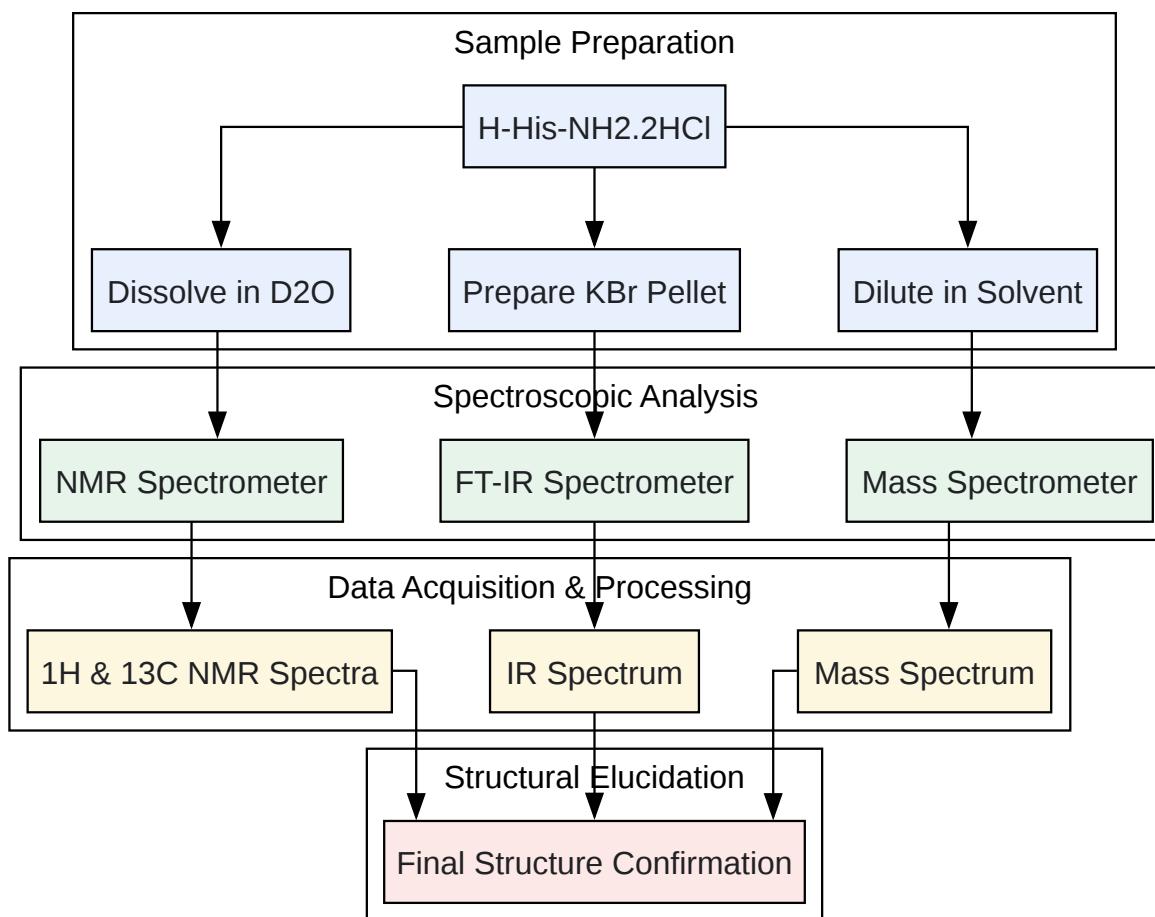
- Sample Preparation:
  - Prepare a dilute solution of H-His-NH<sub>2</sub>·2HCl (approximately 10-100  $\mu\text{M}$ ) in a suitable solvent such as methanol or water.
  - For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to promote protonation.
- Instrumentation and Analysis:

- Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Set the mass range to scan for the expected molecular ion.
- Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.

- Data Analysis:
  - Identify the peak corresponding to the protonated molecule  $[M+H]^+$ .
  - Compare the observed m/z value with the theoretically calculated value.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of H-His-NH<sub>2</sub>·2HCl.



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Caption: Workflow for spectroscopic analysis of **H-His-NH2.2HCl**.

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